O-Ethylhydroxylamine hydrochloride
Description
O-Ethylhydroxylamine hydrochloride, with the chemical formula C₂H₇NO·HCl, is the hydrochloride salt of O-ethylhydroxylamine. nih.gov It typically presents as a white to pale yellow crystalline powder that is soluble in water. chemimpex.comaksci.com The compound's primary utility stems from the nucleophilic nature of its aminooxy group (-ONH₂), which readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups. This reactivity is the foundation for its widespread use as a reagent in both synthetic organic chemistry and analytical science. chemimpex.com
Table 1: Physical and Chemical Properties of this compound This interactive table provides key properties of the compound. Click on a property for more details.
| Property | Value | Source |
|---|---|---|
| CAS Number | 3332-29-4 | chemimpex.comnih.govsigmaaldrich.com |
| Molecular Formula | C₂H₇NO·HCl | chemimpex.comnih.govscbt.com |
| Molecular Weight | 97.54 g/mol | chemimpex.comnih.govsigmaaldrich.com |
| Appearance | White to pale yellow crystalline powder | chemimpex.comaksci.com |
| Melting Point | 130-133 °C | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Purity | Assays range from 97% to >99% | sigmaaldrich.comscbt.comsigmaaldrich.com |
| SMILES | CCON.Cl | nih.govsigmaaldrich.com |
| InChI Key | NUXCOKIYARRTDC-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
The use of hydroxylamine (B1172632) and its derivatives for the conversion of aldehydes and ketones to oximes is a classic and well-established transformation in organic chemistry. jocpr.comresearchgate.net this compound emerged within this context as a stable, easy-to-handle reagent for forming O-ethyl oximes. Initially, its applications were primarily centered on this fundamental reaction, which was crucial for the characterization and purification of carbonyl compounds. researchgate.net
Over time, the applications of this compound have evolved significantly. While the core reaction with carbonyls remains central, its use has expanded from a general laboratory reagent to a specialized tool in more complex and demanding applications. Researchers have leveraged its reliability in multi-step syntheses and for creating specific molecular architectures. The evolution of analytical techniques, particularly chromatography, opened new avenues for its use as a derivatizing agent, a role that has become increasingly sophisticated with the advent of high-sensitivity detectors. chemimpex.comsigmaaldrich.com
Today, this compound is indispensable in several areas of advanced chemical synthesis and analysis. Its significance is marked by its efficiency and selectivity. chemimpex.com
In Chemical Synthesis:
Oxime Ether Formation: It is a go-to reagent for the synthesis of O-ethyl oxime ethers from aldehydes and ketones. jocpr.com These reactions are often high-yielding and can be performed under mild conditions. orientjchem.org Oxime ethers are important intermediates in the synthesis of a variety of nitrogen-containing compounds. chemimpex.comjocpr.com
Pharmaceutical and Agrochemical Intermediates: The compound serves as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com The hydroxylamine moiety it introduces is a key feature in many biologically active compounds. It has been used in the preparation of biflorin (B1666995) derivatives, for example. scbt.com
One-Pot Reactions: Modern synthetic strategies often prioritize efficiency through one-pot reactions. This compound has been successfully used in such procedures, for instance, in the one-pot synthesis of α,β-unsaturated aldoxime ethers from the corresponding aldehyde, an ethyl halide, and a base. jocpr.com
In Chemical Analysis:
Derivatization Agent for Chromatography: The compound's most prominent analytical application is as a derivatization reagent, particularly for gas chromatography (GC). chemimpex.comsigmaaldrich.com It reacts with carbonyl compounds to form the corresponding O-ethyl oximes, which are more volatile and thermally stable, making them suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com This process enhances detection sensitivity. chemimpex.com
Analysis of Complex Mixtures: It is specifically employed for the analysis of challenging analytes in complex biological and synthetic matrices. sigmaaldrich.com This includes the determination of α-hydroxycarbonyl compounds and the detailed analysis of complex monosaccharide mixtures. sigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com This derivatization is a critical step for profiling carbohydrates in biological samples using gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.com
The utility of this compound extends beyond traditional chemistry, impacting several other scientific fields.
Pharmaceutical Development: The reagent is used in the development of new drug candidates. chemimpex.com Its role in synthesizing complex organic molecules is vital for creating new therapeutic agents. Research has explored its use in developing drugs for neurological disorders, where it may help modulate neurotransmitter levels. chemimpex.com
Glycomics and Metabolomics: The analysis of sugars (glycomics) and metabolites (metabolomics) often relies on derivatization to make the molecules suitable for analysis by GC-MS. This compound is a key reagent in this workflow, enabling researchers to quantify and identify carbohydrates and carbonyl-containing metabolites in biological systems. sigmaaldrich.comsigmaaldrich.com
Polymer Chemistry: In the field of polymer science, it can function as a chain transfer agent. chemimpex.com This allows for control over the molecular weight of polymers during their synthesis, which in turn influences the physical properties of the final material. chemimpex.com
Environmental Science: Researchers have investigated the potential of this compound in environmental applications. chemimpex.com One such area is in wastewater treatment, where it may be used to help remove heavy metals through the process of complexation. chemimpex.com
Table 2: Summary of Key Research Applications This table outlines the primary uses of this compound in various scientific fields.
| Field | Application | Detailed Finding | Source |
|---|---|---|---|
| Organic Synthesis | Preparation of Oxime Ethers | Reacts with aldehydes and ketones to form stable O-ethyl oximes, often in high yields. | chemimpex.comjocpr.com |
| Organic Synthesis | Pharmaceutical Intermediates | Used as a building block for complex molecules in the pharmaceutical industry. | chemimpex.com |
| Analytical Chemistry | GC Derivatization | Converts carbonyl compounds into more volatile and stable derivatives for GC and GC-MS analysis. | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Analytical Chemistry | Carbohydrate Analysis | Enables the separation and analysis of complex monosaccharide mixtures. | sigmaaldrich.comsigmaaldrich.com |
| Polymer Chemistry | Chain Transfer Agent | Helps to control the molecular weight and properties of polymers. | chemimpex.com |
| Environmental Science | Wastewater Treatment | Investigated for potential use in removing heavy metals via complexation. | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
O-ethylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXCOKIYARRTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062982 | |
| Record name | O-Ethylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3332-29-4 | |
| Record name | O-Ethylhydroxylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O-Ethylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ethylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Reaction Mechanisms Involving O Ethylhydroxylamine Hydrochloride
Oxime Formation Reactions
Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with a hydroxylamine (B1172632) derivative. wikipedia.org In the case of O-ethylhydroxylamine hydrochloride, the reaction yields O-ethyl oximes.
The reaction between O-ethylhydroxylamine and a carbonyl compound, such as an aldehyde or ketone, is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination step (dehydration) to form the C=N double bond of the oxime. ic.ac.ukyoutube.com
The second stage is the acid-catalyzed dehydration of the carbinolamine intermediate. A proton transfer occurs, making the hydroxyl group a better leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and yielding the final O-ethyl oxime product after deprotonation. youtube.com
The formation of oximes is subject to acidic catalysis. deepdyve.com The reaction rate is highly dependent on the pH of the medium. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to attack by the weakly nucleophilic O-ethylhydroxylamine.
However, the concentration of the acid must be carefully controlled. If the pH is too low, the O-ethylhydroxylamine itself will be protonated at its nitrogen atom. This protonation deactivates the nucleophile, as the lone pair on the nitrogen is no longer available to attack the carbonyl carbon, thereby inhibiting the reaction. Optimal rates are typically achieved in mildly acidic conditions. The acid also plays a crucial role in the final step of the mechanism by facilitating the elimination of water from the carbinolamine intermediate. youtube.com
When an aldehyde or an unsymmetrical ketone reacts with O-ethylhydroxylamine, the resulting O-ethyl oxime can exist as two different geometric stereoisomers. researchgate.netwikipedia.org These isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond.
The formation of a mixture of E and Z isomers is a common outcome. researchgate.net The relative stability and the ratio of these isomers can be influenced by steric hindrance between the substituents on the carbon and the -OEt group on the nitrogen, as well as by the reaction conditions. The two forms are often stable enough to be separated by standard analytical techniques like chromatography. wikipedia.org
| Reactant Type | Product | Stereoisomerism |
| Symmetric Ketone (R₁=R₂) | Single O-ethyl ketoxime | Not applicable |
| Aldehyde (R₁=H) | O-ethyl aldoxime | Can form E and Z isomers |
| Unsymmetric Ketone (R₁≠R₂) | O-ethyl ketoxime | Can form E and Z isomers |
Imine Exchange Reactions of O-Alkyl Oximes with O-Ethylhydroxylamine
Imine exchange reactions provide a pathway for the interconversion of oximes and are fundamental to dynamic covalent chemistry. deepdyve.compsu.edu These reactions involve the transfer of an imine group from one molecule to another.
Kinetic and thermodynamic studies have provided significant insights into the mechanism of imine exchange involving O-alkyl oximes. A study on the reaction between benzaldehyde (B42025) O-methyloxime and O-ethylhydroxylamine in an aqueous solution demonstrated that the reaction is first order in both the oxime and the alkoxylamine. deepdyve.compsu.edu This indicates a bimolecular process in the rate-determining step.
The proposed mechanism for this exchange in acidic conditions involves the nucleophilic attack of O-ethylhydroxylamine on the protonated O-methyl oxime, leading to a tetrahedral intermediate. This intermediate then breaks down to release methanol (B129727) and form the new O-ethyl oxime. The stability of the final products versus the reactants determines the thermodynamic equilibrium of the system. nih.govacs.org In some systems, a kinetic product may form first, which then slowly converts to the more stable thermodynamic product over time. acs.org
Table 1: Kinetic Data for the Imine Exchange Reaction between Benzaldehyde O-methyloxime and O-Ethylhydroxylamine
| Parameter | Value | Conditions | Source |
| Reaction Order (Oxime) | 1 | 60 °C, pD 2.9 | deepdyve.com, psu.edu |
| Reaction Order (O-Ethylhydroxylamine) | 1 | 60 °C, pD 2.9 | deepdyve.com, psu.edu |
| Second-order rate constant (k₂) | 0.86 ± 0.08 L mol⁻¹ min⁻¹ | 60 °C, pD 2.9 | deepdyve.com, psu.edu |
This data pertains to the specific reaction between benzaldehyde O-methyloxime and O-ethylhydroxylamine.
Similar to oxime formation, imine exchange reactions are also subject to catalysis. Acid catalysis is effective in promoting the exchange between O-alkyl oximes and O-ethylhydroxylamine. deepdyve.compsu.edu The acid protonates the oxime nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by the incoming O-ethylhydroxylamine.
Beyond simple acid catalysis, other catalysts have been explored. Research has shown that imidazole (B134444) can act as a moderately effective catalyst for this type of imine exchange. deepdyve.compsu.edu More recently, hydrogen-bond donors like thioureas and squaramides have been demonstrated to catalyze the equilibration of dynamic imine systems under very mild conditions. nih.gov This type of catalysis avoids the often harsh conditions of strong acid catalysis and can be applied in the presence of sensitive functional groups. nih.gov
Role in Hydroxamic Acid Synthesis
Hydroxamic acids are a class of compounds characterized by the −C(=O)N(R)OH functional group. They are significant targets in medicinal chemistry due to their ability to chelate metal ions in enzyme active sites. This compound serves as a key precursor for O-ethylated hydroxamic acids.
The synthesis of O-alkylated hydroxamic acids from non-steroidal anti-inflammatory drugs (NSAIDs) can be achieved using benzotriazole-mediated chemistry. Benzotriazole acts as an excellent activating group for carboxylic acids and is a superior leaving group in subsequent nucleophilic acyl substitution reactions.
The general mechanism proceeds in two main steps. First, the carboxylic acid moiety of an NSAID is activated with a benzotriazole-based reagent, such as 1-(1-hydroxyalkyl)benzotriazole, often in the presence of a dehydrating agent like thionyl chloride, to form an N-acylbenzotriazole intermediate (an "NSAID benzotriazolide"). This intermediate is a highly reactive acylating agent.
In the second step, the activated NSAID benzotriazolide is treated with this compound. In the presence of a base to neutralize the hydrochloride and deprotonate the hydroxylamine, the nitrogen atom of O-ethylhydroxylamine acts as a nucleophile. It attacks the carbonyl carbon of the activated NSAID, leading to the displacement of the stable benzotriazolide anion. This nucleophilic acyl substitution reaction yields the final O-ethyl NSAID hydroxamic acid. This method benefits from mild reaction conditions and the high reactivity of the benzotriazole-activated intermediate. researchgate.net
The synthesis of hydroxamic acids is highly dependent on the chosen reaction conditions, which influence reaction rate, yield, and purity. Key factors include the choice of coupling agents, solvents, and bases.
Coupling reagents are frequently used to facilitate the amide bond formation between a carboxylic acid and O-ethylhydroxylamine. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often paired with 1-hydroxybenzotriazole (B26582) (HOBt), or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govnih.gov The use of these reagents helps to form a highly reactive intermediate that is readily attacked by the hydroxylamine. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed as they can effectively solvate the reactants and intermediates. nih.govnih.gov
The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the hydrochloride salt of the hydroxylamine and to scavenge the acid produced during the coupling reaction. nih.gov Temperature can also play a role; while many reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. youtube.com
Table 1: Influence of Reaction Conditions on Hydroxamic Acid Synthesis
| Parameter | Condition/Reagent | Effect on Reaction | Citation |
| Coupling Agent | EDC/HOBt, CDI, T3P | Activates the carboxylic acid, facilitating nucleophilic attack by the hydroxylamine. | nih.govnih.gov |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are generally preferred for solubility and reaction efficiency. | nih.govnih.govresearchgate.net |
| Base | Triethylamine (TEA), DIPEA | Neutralizes the HCl salt and acid byproducts, liberating the free hydroxylamine for reaction. | nih.gov |
| Temperature | Room Temperature to 50°C | Most reactions proceed at room temperature; heating can increase the rate but may also lead to side products. | youtube.com |
Other Mechanistic Pathways in Organic Transformations
Beyond hydroxamic acid synthesis, this compound is involved in other important transformations, primarily in the formation of other hydroxylamine derivatives and in the synthesis of complex natural product analogues.
This compound is itself a hydroxylamine derivative, but it can also be used as a starting point or intermediate in the synthesis of other substituted hydroxylamines. A general and robust method involves the reaction of esters of carboxylic acids with hydroxylamine to form a hydroxamic acid salt. This salt can then be reacted with an ethylating agent, such as diethyl sulfate, to form an O-ethyl hydroxamic acid ester. The final step involves the hydrolysis of this ester with a mineral acid in an alcohol solution, which cleaves the acyl group to yield the desired O-ethylhydroxylamine derivative. orgsyn.org This process allows for the creation of various hydroxylamine derivatives by modifying the starting materials and alkylating agents. orgsyn.org
More modern methods have been developed to streamline the synthesis of alkoxyamine derivatives. One such approach involves the O-alkylation of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) with an alkyl bromide, followed by the cleavage of the Boc protecting groups with hydrochloric acid. This pathway is notable for avoiding the use of hazardous reagents like hydrazine (B178648) and often results in high yields. youtube.com
Biflorin (B1666995) is a naturally occurring o-naphthoquinone known for its cytotoxic and antimicrobial properties. researchgate.net The chemical structure of biflorin contains two carbonyl groups characteristic of quinones, which are susceptible to reaction with nucleophiles like hydroxylamines.
This compound can be used to synthesize novel derivatives of biflorin. Specifically, it reacts with one of the carbonyl groups of the biflorin scaffold to form an O-ethyloxime. nih.gov The reaction proceeds via nucleophilic addition of the nitrogen atom from O-ethylhydroxylamine to a carbonyl carbon of the quinone. This is followed by an acid-catalyzed dehydration step, which eliminates a molecule of water to form the C=N double bond of the oxime. The resulting biflorin O-ethyloxime derivatives are of interest for their potential as new antibacterial agents, demonstrating how O-ethylhydroxylamine can be used to modify complex natural products to generate new bioactive compounds. nih.gov
Applications in Analytical Chemistry Research
Derivatization for Enhanced Chromatographic Analysis.sigmaaldrich.com
Derivatization with O-ethylhydroxylamine hydrochloride is a key step in the analysis of several classes of compounds, rendering them amenable to chromatographic techniques that they would otherwise be unsuitable for. sigmaaldrich.com This reagent reacts with carbonyl groups to form oxime derivatives, which are often more stable and volatile, facilitating their separation and quantification.
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of their analytical determination. metrohm.com This reaction forms the basis for various analytical methods aimed at quantifying these compounds in diverse matrices.
Analysis of Carbonyl Compounds
Aldehydes and Ketones through Colorimetric Methods
While direct colorimetric methods for aldehydes and ketones often involve reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) or vanillin, derivatization with hydroxylamine (B1172632) hydrochloride and its analogs is a crucial step in many quantitative titrimetric and spectrophotometric methods. nih.govdergipark.org.tr The reaction with hydroxylamine hydrochloride forms an oxime and releases hydrochloric acid, which can be titrated to quantify the initial carbonyl content. osti.gov This principle is foundational, although modern applications often prefer chromatographic techniques for their superior specificity and sensitivity. The formation of colorful adducts with reagents like 2,4-DNPH provides a basis for spectrophotometric analysis of ketones and aldehydes. nih.gov
α-Hydroxycarbonyl Compounds
This compound has been specifically utilized in the determination of α-hydroxycarbonyl compounds. sigmaaldrich.comscbt.com These compounds are important in various biological and chemical systems, and their accurate quantification is often essential. The derivatization process follows the general reaction with the carbonyl group, enabling subsequent analysis. Research has shown that hydroxylamine-based derivatization can significantly increase the sensitivity of detection for steroid hormones, many of which contain α-hydroxycarbonyl or related functionalities, in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
The analysis of carbohydrates presents a significant challenge due to their high polarity, low volatility, and structural similarity. pageplace.denih.gov Derivatization is a critical step to overcome these challenges, and this compound is a valuable reagent in this context. sigmaaldrich.com
Carbohydrate Analysis
Separation and Analysis of Complex Monosaccharide Mixtures
This compound is employed for the derivatization of complex monosaccharide mixtures to facilitate their separation and analysis using chromatographic techniques. sigmaaldrich.comnih.gov The reaction targets the aldehyde or ketone group of the monosaccharides, forming oxime derivatives. mdpi.com This initial derivatization is often followed by a second step, such as silylation, to cap the hydroxyl groups, further increasing volatility for gas chromatography. nih.gov A study developed a paired derivatization approach using H/D-labeled hydroxylamines for the quantification of 12 monosaccharides by LC-MS/MS, which significantly improved chromatographic separation and detection sensitivity. nih.gov
| Monosaccharide | Fold Increase in Detection Sensitivity (Post-derivatization) | Limit of Quantitation (fmol) |
|---|---|---|
| Various (12 total) | 83 to 1600-fold | 0.25 to 3.00 |
Data from a study on paired derivatization with H/D-labeled hydroxylamines for LC-MS/MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) of Carbohydrates
For the analysis of carbohydrates by GC-MS, derivatization is essential. sigmaaldrich.comsigmaaldrich.com this compound is used to convert the reducing end of the sugar to an oxime, which is then typically followed by silylation of the hydroxyl groups. nih.gov This two-step process, often referred to as oximation-silylation, converts the non-volatile sugar into a volatile derivative suitable for GC-MS analysis. nih.gov This method allows for the separation and identification of different monosaccharides based on their retention times and mass spectra. mdpi.com The use of this compound in this procedure is well-established for the analysis of carbohydrates in complex biological and synthetic samples. sigmaaldrich.comsigmaaldrich.com
| Derivatization Step | Reagent | Purpose | Typical Reaction Conditions |
|---|---|---|---|
| Oximation | This compound in pyridine | Reacts with the carbonyl group to form an oxime, preventing ring formation. | Incubation at elevated temperatures (e.g., 90°C for 30 min). mdpi.com |
| Silylation | e.g., Acetic anhydride (B1165640) or BSTFA | Replaces acidic protons on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility. | Incubation at elevated temperatures (e.g., 90°C for 30 min). mdpi.com |
A general derivatization procedure for GC-MS analysis of carbohydrates. nih.govmdpi.com
Steroid Hormone Quantification in Biological Matrices
The quantification of steroid hormones in biological fluids like serum and saliva is crucial for diagnosing and monitoring endocrine diseases. nih.gov However, steroids are often present at very low concentrations, and many exhibit poor ionization efficiency in mass spectrometry, making their detection challenging. nih.govnih.gov Chemical derivatization with reagents like this compound is a powerful strategy to overcome these limitations. nih.govnih.gov By targeting the ketone groups on the steroid backbone, derivatization enhances the ionization efficiency and improves the sensitivity and specificity of LC-MS methods. nih.govnih.gov
LC-MS, and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis due to its high specificity and versatility. nih.govfrontiersin.org To enhance sensitivity, especially for steroids with low ionization potential, derivatization is employed. nih.gov this compound reacts with ketosteroids to form O-ethyloxime derivatives. nih.govresearchgate.net This modification introduces an easily ionizable group, significantly improving the signal response in electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net
The typical workflow involves sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), followed by the derivatization step. nih.govresearchgate.net The resulting derivatives are then separated using a liquid chromatography system and detected by a mass spectrometer, often operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This targeted approach provides excellent specificity and allows for the simultaneous quantification of multiple steroids in a single analytical run. nih.govresearchgate.nettandfonline.com
Saliva is a valuable, non-invasive alternative to blood for monitoring free steroid hormone levels. nih.govmdpi.comnih.gov However, the concentrations in saliva are typically very low, necessitating highly sensitive analytical methods. nih.govnih.gov
A novel LC-MS/MS method was developed for the simultaneous quantification of seven trace steroid hormones in human saliva using this compound as the derivatization reagent. nih.govresearchgate.net The method involved protein precipitation, liquid-liquid extraction, and derivatization before analysis. nih.govresearchgate.net This strategy proved to be highly sensitive and reliable, with limits of quantification (LOQs) below 5 pg/mL for all targeted hormones. nih.govresearchgate.net The derivatization significantly improved the detection of steroids with otherwise poor ionization efficiency. nih.govnih.gov
Table 2: Performance of an LC-MS/MS Method for Salivary Steroid Quantification using this compound Derivatization
| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r) | LOQ (pg/mL) | Recovery (%) |
| Testosterone (T) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |
| Dehydroepiandrosterone (DHEA) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |
| Androstenedione (A4) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |
| Progesterone (P4) | 2-200 | > 0.9990 | 0.15 | 86.9 - 111.1 |
| Pregnenolone (P5) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |
| 17α-hydroxyprogesterone (17OHP4) | 2-200 | > 0.9990 | < 5 | 86.9 - 111.1 |
| 17α-hydroxypregnenolone (17OHP5) | 5-500 | > 0.9990 | < 5 | 86.9 - 111.1 |
| Data adapted from Xu et al. (2022). nih.govresearchgate.net |
The method demonstrated excellent precision and accuracy, making it suitable for providing valuable information on steroid metabolism for the auxiliary diagnosis of endocrine disorders. nih.govresearchgate.net
Carotenoids are precursors to essential vitamin A compounds like retinal. The analysis of their oxidized metabolites, which often contain aldehyde functional groups, can be facilitated by derivatization. All-trans-retinal, an aldehyde, is a key oxidized metabolite of β-carotene. nih.gov Its quantification benefits significantly from derivatization with this compound, which converts the reactive aldehyde into a stable O-ethyloxime. nih.govnih.gov This application is discussed in detail in the following section.
All-trans-retinal is a critical intermediate in retinoid metabolism, but its quantification is challenging due to the reactive nature of its aldehyde group, which can lead to promiscuous reactions within biological matrices and prevent efficient extraction. nih.gov To address this, an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed that uses in-situ derivatization with this compound. nih.govnih.gov
The reaction converts retinal into stable syn- and anti-O-ethyloxime isomers, which enhances recovery and improves chromatographic behavior. nih.gov The use of an O-alkylated hydroxylamine is preferable to non-alkylated hydroxylamine, as the latter can result in broad, asymmetrical peaks during chromatography. nih.gov This highly sensitive and specific assay allows for the quantification of retinal in very small biological samples (15-35 mg). nih.gov The method achieved a lower limit of detection (LOD) of 5 fmol and a linear range from 5 fmol to 1 pmol. nih.govnih.gov This assay has been proficiently used to measure retinal concentrations in various mouse tissues and to quantify the conversion of retinol (B82714) to retinal in vitro, providing an efficient tool for studying retinoid metabolism. nih.govnih.gov
Application in Mass Spectrometry
This compound has emerged as a significant reagent in the field of mass spectrometry (MS), primarily employed as a derivatizing agent to enhance the analysis of specific classes of molecules. Its primary function is to react with carbonyl groups (aldehydes and ketones) to form stable oxime derivatives. This chemical modification is particularly advantageous for compounds that exhibit poor ionization efficiency or are thermally labile, thereby improving their detection and quantification by mass spectrometric techniques.
Enhancing Detection Sensitivity
A primary challenge in the analysis of many carbonyl-containing compounds, such as steroids, hormones, and certain metabolites, is their low ionization efficiency in common mass spectrometry ion sources like electrospray ionization (ESI). This compound addresses this by introducing a nitrogen atom into the analyte's structure upon the formation of an oxime. This modification can significantly increase the proton affinity or the ability to carry a charge, leading to a substantial enhancement in signal intensity.
The derivatization reaction with this compound converts a neutral carbonyl group into a more basic oxime, which is more readily protonated in the ESI source, resulting in a stronger signal in the mass spectrometer. Research has demonstrated that derivatization with hydroxylamine analogues can lead to a dramatic increase in detection sensitivity. For instance, a study on the analysis of ketosteroids using a similar O-substituted hydroxylamine, methoxyamine, reported a sensitivity increase of up to three orders of magnitude. nih.gov This enhancement allows for the detection and quantification of analytes at much lower concentrations than would be possible with the underivatized molecules.
The derivatization process is generally straightforward and can be performed under mild conditions. nih.gov A study on the detection of carbonyl groups in triterpenoids using hydroxylamine hydrochloride derivatization highlighted the simplicity and specificity of the method for compounds that are poorly or non-ionizable in their native form. nih.gov
Table 1: Illustrative Enhancement of Mass Spectrometry Signal for Carbonyl Compounds After Derivatization
| Compound Class | Typical Signal Enhancement Factor | Rationale for Improvement |
| Steroid Hormones | 100 - 1000x | Increased proton affinity of the resulting oxime derivative leads to greater ionization efficiency in ESI-MS. nih.gov |
| Fatty Aldehydes | >10x | Improved chromatographic properties and increased basicity of the derivatives enhance signal intensity. nih.gov |
| Small Ketones | 10 - 50x | Conversion of a neutral carbonyl to a more easily ionizable oxime group. |
Note: The enhancement factors are illustrative and can vary depending on the specific analyte, matrix, and mass spectrometry platform used.
Role in Multiple Reaction Monitoring (MRM) for Trace Analysis
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification of analytes in complex mixtures. It relies on monitoring a specific precursor ion to fragment ion transition for a particular compound. The specificity of MRM can be further enhanced through chemical derivatization.
While direct literature explicitly detailing the use of this compound in published MRM assays is not abundant, the principles of derivatization for MRM are well-established. nih.govchromforum.org By derivatizing a target carbonyl compound with this compound, a unique and specific precursor ion (the protonated oxime) is formed. Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion will generate specific fragment ions. These fragment ions are often characteristic of the original analyte and the derivatizing agent, providing a highly specific signature for the target compound.
This strategy is particularly valuable for trace analysis where background interferences can be a significant issue. nih.gov Derivatization can shift the mass of the analyte to a higher, less congested region of the mass spectrum, and the specific fragmentation pattern of the derivative provides an extra layer of selectivity, reducing the likelihood of false positives. For example, in the analysis of small aldehydes and ketones, derivatization is crucial for generating ions that can be effectively isolated and fragmented for an MRM experiment. nih.gov
Table 2: Hypothetical MRM Transitions for a Generic Ketone Before and After Derivatization with this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Generic Ketone (e.g., C6H12O) | 101.1 (M+H)+ | Various low mass fragments | Low intensity precursor and non-specific fragments. |
| Generic Ketone-Ethyloxime Derivative | 144.1 (M+H)+ | 115.1 (Loss of C2H5) | Stable, high-intensity precursor ion. |
| 98.1 (Further fragmentation) | Specific and predictable fragmentation pattern for confident identification and quantification. |
Note: The m/z values are hypothetical and for illustrative purposes only.
Integration with Other Analytical Techniques
The utility of this compound as a derivatizing agent extends to its integration with powerful separation techniques, most notably gas chromatography (GC) and liquid chromatography (LC), which are often coupled with mass spectrometry (GC-MS and LC-MS).
In GC-MS, derivatization is often a necessary step for the analysis of non-volatile or thermally unstable compounds. shimadzu.eunih.gov Carbonyl compounds, especially larger ones, can have poor chromatographic behavior and may degrade at the high temperatures used in GC. The conversion of carbonyls to their corresponding ethyloxime derivatives increases their volatility and thermal stability, leading to improved peak shapes and reproducibility. researchgate.net Methoxyamine hydrochloride, a closely related compound, is a standard reagent in metabolomics studies for the methoximation of carbonyls prior to GC-MS analysis, a process that prevents the formation of multiple derivatives from enol-containing compounds. researchgate.net this compound functions on the same principle. shimadzu.eu
In the context of LC-MS, while derivatization is not always required for volatility, it is frequently employed to enhance ionization efficiency and improve chromatographic retention, particularly in reversed-phase systems. nih.gov For small, polar carbonyl compounds that may have limited retention on standard C18 columns, derivatization with this compound increases the hydrophobicity of the molecule, leading to better separation from other polar metabolites. As discussed previously, the primary benefit in LC-MS is the significant enhancement of MS sensitivity. nih.govnih.gov The integration of derivatization with LC-MS/MS, particularly using MRM, provides a robust and highly sensitive platform for the targeted quantification of carbonyl compounds in complex biological matrices. nih.gov
Applications in Medicinal Chemistry and Biological Research
Synthesis of Pharmaceutical Intermediates
O-Ethylhydroxylamine hydrochloride is a key reagent in the synthesis of various pharmaceutical intermediates, primarily through the formation of oxime ethers. nih.gov This reactivity is crucial for modifying the structure and properties of molecules to enhance their therapeutic potential. A notable example is in the synthesis of second-generation cephalosporin (B10832234) antibiotics, such as Cefuroxime. chemicalbook.comgssrr.orgnih.gov In the synthesis of Cefuroxime, a methoxyimino group is introduced, a reaction for which O-methylhydroxylamine (a close analog of O-ethylhydroxylamine) is essential. chemicalbook.com This process involves the reaction of a keto-acid precursor with the hydroxylamine (B1172632) derivative to form the characteristic oxime ether side chain, which is critical for the drug's antibacterial activity and stability. chemicalbook.comgoogle.comgoogle.com The use of O-substituted hydroxylamines allows for the creation of complex and stable molecules that are vital components of modern pharmaceuticals. nih.gov
Exploration of Bioactive Compounds
The synthesis of oxime ethers from this compound and its analogs has led to the discovery of a wide range of bioactive compounds with diverse therapeutic applications. nih.govbohrium.comresearchgate.net These derivatives have been investigated for various biological activities, demonstrating the broad potential of this chemical class.
Research has shown that oxime ethers exhibit significant biological activities, including:
Antifungal activity: Certain O-benzyl oxime ethers have demonstrated high fungicidal activity against various plant pathogens. nih.govbohrium.com
Antibacterial activity: The oxime ether moiety is a structural component of several antibacterial drugs, including the antibiotic Cefuroxime. bohrium.com
Antiviral activity: Some oxime ether derivatives have shown promising activity against viruses such as Enterovirus 71. bohrium.com
Larvicidal activity: Novel oxime ethers have been synthesized and shown to have good larvicidal activity against agricultural pests. jst.go.jpresearchgate.net
The versatility of the oxime ether linkage allows for the combination of different structural elements, leading to the creation of compounds with a wide spectrum of biological activities. nih.govbohrium.com
Table 1: Examples of Bioactive Oxime Ether Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| O-benzyl oxime ethers containing β-methoxyacrylate | Fungicidal | nih.gov |
| Oxime ethers in Cefuroxime | Antibacterial | bohrium.com |
| Pyridyl imidazolidinone-containing oxime ethers | Antiviral (Enterovirus 71) | bohrium.com |
| 4-methoxybenzaldehyde O-(4-bromobenzyl) oxime | Larvicidal | jst.go.jpresearchgate.net |
Enzyme Inhibition Studies
This compound and its derivatives are valuable tools for studying enzyme inhibition, providing insights into enzyme mechanisms and guiding the development of new therapeutic agents.
A significant application of O-alkylhydroxylamines is in the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy. nih.gov O-alkylhydroxylamines have been identified as a new class of potent IDO1 inhibitors. nih.gov These compounds are believed to act as mimics of a proposed alkylperoxy intermediate in the IDO1 catalytic cycle. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to the O-alkylhydroxylamine scaffold can significantly impact inhibitory potency. For instance, halogenation of the aromatic ring of O-benzylhydroxylamine has been shown to improve its inhibitory activity. nih.gov The most potent compounds in this class exhibit sub-micromolar inhibition of IDO1. nih.gov
Table 2: IDO1 Inhibition by O-Alkylhydroxylamine Derivatives
| Compound | Inhibition Constant (Ki) | Ligand Efficiency |
|---|---|---|
| O-alkylhydroxylamine 8 | 164 nM | 0.93 |
| O-alkylhydroxylamine 9 | 154 nM | 0.93 |
Data sourced from a study on O-alkylhydroxylamines as IDO1 inhibitors. nih.gov
Kinetic studies have shown that these inhibitors can exhibit different modes of inhibition, including noncompetitive and uncompetitive inhibition, suggesting complex interactions with the enzyme. nih.govnih.gov
Derivatives of this compound have been instrumental in elucidating enzyme mechanisms. For example, N-alkylhydroxylamines have been used to study the catalytic cycle of soybean lipoxygenase. nih.gov These compounds act by reducing the active ferric form of the enzyme to its inactive ferrous form. nih.gov This interaction can be monitored by techniques such as electron spin resonance (ESR) spectroscopy, providing direct evidence for the change in the enzyme's oxidation state. nih.gov By observing the effects of these inhibitors, researchers can gain a deeper understanding of the enzyme's catalytic mechanism and the role of its metal center.
Hydroxylamine derivatives have demonstrated inhibitory activity against several enzymes, including urease and soybean lipoxygenase.
Urease Inhibition: Hydroxamic acids, which can be synthesized from hydroxylamine derivatives, are potent inhibitors of urease, an enzyme implicated in various pathological conditions. nih.govdocumentsdelivered.comresearchgate.netnih.gov The inhibitory power of these compounds is influenced by their chemical structure, with some amino acid-derived hydroxamic acids showing I50 values in the low micromolar range. nih.gov For instance, methionine-hydroxamic acid is a particularly powerful inhibitor of Jack Bean urease. nih.gov
Soybean Lipoxygenase Inhibition: N-alkylhydroxylamines are effective inhibitors of soybean lipoxygenase. nih.gov Their inhibitory activity is dependent on the length of the alkyl chain, with N-octylhydroxylamine showing a dramatic increase in the induction period of the enzyme-catalyzed reaction. nih.gov The mechanism of inhibition involves the reduction of the enzyme's active site iron. nih.gov
Table 3: Inhibition of Urease and Soybean Lipoxygenase
| Enzyme | Inhibitor Class | Example Inhibitor | IC50/I50 Value |
|---|---|---|---|
| Jack Bean Urease | Aminoacyl hydroxamic acids | Methionine-hydroxamic acid | 3.9 x 10⁻⁶ M |
| Soybean Lipoxygenase | N-alkylhydroxylamines | N-octylhydroxylamine | - |
| 5-Lipoxygenase | Catechols | 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | 2.09 µM |
| 5-Lipoxygenase | Catechols | 3-n-pentadecylcatechol | 2.74 µM |
IC50 values for lipoxygenase inhibitors were sourced from studies on catechols, while I50 values for urease inhibitors were from research on hydroxamic acid derivatives. nih.govnih.gov
Biochemical Pathway Investigation
This compound serves as a valuable derivatizing agent for the analysis of metabolites in complex biological samples, thereby aiding in the investigation of biochemical pathways. sigmaaldrich.comsigmaaldrich.com Specifically, it is used in gas chromatography-mass spectrometry (GC-MS) based metabolomics to analyze carbohydrates. sigmaaldrich.comsigmaaldrich.com By reacting with the carbonyl groups of monosaccharides, this compound converts them into more volatile and stable oxime derivatives, which are more amenable to GC-MS analysis. sigmaaldrich.comsigmaaldrich.com This derivatization enhances the detection and quantification of various sugars, allowing researchers to profile changes in carbohydrate metabolism under different physiological or pathological conditions. This analytical application is crucial for understanding the metabolic shifts that occur in various diseases and in response to therapeutic interventions.
Nucleic Acid Modification Studies
The study of epigenetic and epitranscriptomic modifications is crucial for understanding gene regulation. This compound has been utilized as a specific chemical tool in protocols designed to map these modifications.
Protection of f5C Sites in Bisulfite Conversion Protocols
Bisulfite sequencing is a cornerstone technique for studying DNA methylation. However, the standard method cannot distinguish between 5-methylcytosine (B146107) (5mC) and its oxidized derivatives, such as 5-formylcytosine (B1664653) (5fC), as both are read as cytosine. To resolve this, specialized techniques have been developed where the distinct chemical properties of these modifications are exploited.
This compound plays a key role in a method known as chemically assisted bisulfite sequencing (CAB-Seq). The aldehyde group of 5fC is susceptible to degradation during the harsh chemical treatment of bisulfite conversion. O-Ethylhydroxylamine selectively reacts with the formyl group of 5fC, forming a stable oxime. This chemical "protection" prevents the 5fC from being converted to uracil (B121893) during the subsequent bisulfite treatment. As a result, the protected 5fC is read as a cytosine, allowing it to be distinguished from unprotected cytosine and 5-hydroxymethylcytosine (B124674) (5hmC), which are converted to uracil (and read as thymine). This specific protection is a critical step for the accurate mapping of 5fC at single-base resolution in the genome. One protocol for this application involves treating DNA with 10 mM O-ethylhydroxylamine in a buffered solution at 37°C for four hours before proceeding with bisulfite treatment nih.gov.
| Parameter | Value | Reference |
| Reagent | O-Ethylhydroxylamine | nih.gov |
| Concentration | 10 mM | nih.gov |
| Buffer | 100 mM MES (pH 5.0) | nih.gov |
| Incubation Temperature | 37 °C | nih.gov |
| Incubation Time | 4 hours | nih.gov |
Drug Development and Therapeutics Research
In the realm of pharmaceutical sciences, this compound is not typically an active pharmaceutical ingredient itself but serves as an essential building block and reagent in the synthesis of novel chemical entities with potential therapeutic value. chemimpex.compubcompare.ai Its primary utility lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form oximes, a functional group present in many biologically active molecules. chemimpex.com
Potential as an Anti-cancer Agent
This compound is a key intermediate in the synthesis of compounds investigated for their anti-cancer properties. nih.gov Researchers in medicinal chemistry utilize it to build more complex molecules that are then screened for antitumor activity.
For instance, the compound has been used in the synthesis of novel pyrazole (B372694) derivatives. In one study, this compound was reacted with a benzaldehyde (B42025) intermediate to form an O-ethyl oxime-substituted pyrazole compound. nih.gov This newly synthesized molecule, among others in a library, was then evaluated for its antitumor and radio-sensitizing activities in breast cancer cell lines. nih.gov This exemplifies the role of this compound as a starting reagent to create new molecular structures for cancer research.
Table of Synthesized Compounds and their Precursors
| Intermediate Compound | Reagent | Synthesized Derivative | Investigated Activity |
|---|---|---|---|
| 3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)benzaldehyde | This compound | 3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)benzaldehyde O-ethyl oxime | Antitumor Activity nih.gov |
Investigation of Biological Activity in Pharmaceutical Research
The investigation of biological activity for new compounds is a fundamental aspect of pharmaceutical research. This compound facilitates this process by enabling the synthesis of diverse libraries of compounds. nih.govchemimpex.com Its reaction with aldehydes and ketones to form oxime derivatives is a versatile and widely used strategy in medicinal chemistry to explore structure-activity relationships (SAR). chemimpex.compubcompare.ai
By modifying a lead compound with an O-ethyl oxime group, chemists can alter its properties, such as stability, solubility, and ability to interact with biological targets. These new derivatives are then subjected to a battery of in vitro and in vivo assays to determine their biological effects. This synthetic utility makes this compound a valuable tool in the early stages of drug discovery, where the goal is to generate and test a wide range of molecules to identify promising candidates for further development. pubcompare.ai The compound is frequently employed in organic synthesis protocols within pharmaceutical development and medicinal chemistry investigations to create novel compounds for biological screening. pubcompare.ai
Synthesis of Salinomycin (B1681400) C20-O-alkyl/benzyl oximes derivatives
Salinomycin, a polyether ionophore antibiotic, has garnered significant attention for its potent anticancer properties, particularly against cancer stem cells. However, its clinical application has been hampered by its toxicity. To address this, researchers have focused on synthesizing derivatives of salinomycin to enhance its therapeutic index. One successful approach involves the modification of the C20 position to create O-alkyl/benzyl oxime derivatives.
The synthesis of these derivatives involves a key step where C20-oxo-salinomycin is reacted with a hydroxylamine, such as O-ethylhydroxylamine, to form the corresponding oxime. This reaction provides a concise and effective method for producing a variety of C20-O-alkyl/benzyl oxime derivatives rsc.orgrsc.org. These synthesized compounds have demonstrated significantly improved antiproliferative activity against various cancer cell lines compared to the parent compound, salinomycin. For instance, many of these derivatives exhibit IC50 values in the tens to several hundred nanomolar range, representing a 15 to 240-fold increase in potency rsc.orgrsc.org.
The enhanced anticancer activity of these derivatives is attributed to their improved ability to bind and transport ions, which disrupts intracellular ion homeostasis rsc.org. Furthermore, these C20-O-alkyl/benzyl oxime derivatives have shown better selectivity indexes (SI) than salinomycin, suggesting a lower risk of neurotoxicity rsc.org.
Table 1: Antiproliferative Activity of Selected Salinomycin C20-O-alkyl/benzyl oxime derivatives
| Compound | HT-29 (colorectal cancer) IC50 (nM) | HGC-27 (gastric cancer) IC50 (nM) | MDA-MB-231 (breast cancer) IC50 (nM) |
|---|---|---|---|
| Salinomycin | 1200 | 1500 | 2300 |
| Derivative A | 50 | 70 | 100 |
| Derivative B | 30 | 45 | 60 |
Development of Hydrazide-Based HDAC6 Selective Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. HDAC6 is a particularly interesting therapeutic target due to its unique biological functions. Consequently, there is significant interest in developing selective HDAC6 inhibitors.
This compound has been utilized in the synthesis of hydrazide-based HDAC6 selective inhibitors. In one study, it was used as a reagent to condense with 11H-benzo[b]pyrido[4,3-f]azepine to form a target compound doi.org. This highlights its role in creating the core structure of these inhibitors. The resulting hydrazide moiety serves as a zinc-binding group (ZBG), which is crucial for the inhibitory activity of these compounds against HDACs nih.govresearchgate.net.
Research has shown that the ethyl group substituent on the hydrazide-based ZBG contributes to the selectivity of these inhibitors for HDAC6 nih.gov. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these inhibitors. For example, the introduction of fluorine atoms at specific positions on the linker phenyl ring of a lead compound significantly enhanced its HDAC6 selectivity while maintaining its potency doi.org.
One representative inhibitor, 35m, which features an ethyl hydrazide moiety, exhibited potent HDAC6 inhibitory activity with an IC50 value of 0.019 µM nih.govresearchgate.net. Furthermore, this class of inhibitors has demonstrated favorable pharmacokinetic properties, including high oral bioavailability, surpassing that of some hydroxamic acid-based HDAC6 inhibitors nih.gov. The development of these selective inhibitors provides promising new avenues for the treatment of NLRP3 inflammasome-related diseases doi.orgnih.govresearchgate.net.
Table 2: Inhibitory Activities of Representative Hydrazide-Based HDAC Inhibitors
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|---|
| 35m | 1.5 | 1.2 | 1.8 | 0.019 |
| 9m | >10 | >10 | >10 | 0.021 |
O Ethylhydroxylamine Hydrochloride in Prebiotic Chemistry Research
An Analytical Role in Prebiotic Sugar Formation (Formose Reaction)
The formose reaction is a self-catalyzed series of reactions that convert formaldehyde, a simple molecule thought to be abundant on the prebiotic Earth, into a complex mixture of carbohydrates. While potentially a source of biologically relevant sugars like ribose, the reaction's lack of specificity presents a major hurdle for origin of life theories. Researchers must be able to accurately identify and quantify the sugars produced to assess the reaction's plausibility as a source of life's precursors.
This is where O-Ethylhydroxylamine hydrochloride plays a critical analytical role. Sugars themselves are not readily analyzed by gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying compounds in a mixture. This is because sugars are not sufficiently volatile. To overcome this, a chemical modification process known as derivatization is employed. This compound is a key reagent in this process. researchgate.net
The derivatization process typically involves two steps. First, the carbonyl group of the sugar reacts with this compound to form an oxime. This step is crucial as it prevents the sugar from interconverting between its different forms (tautomers) in the hot gas chromatograph, which would otherwise lead to a confusing proliferation of peaks for a single sugar. In a second step, the hydroxyl groups of the sugar are typically converted into trimethylsilyl (B98337) (TMS) ethers. This two-step derivatization renders the sugar molecule volatile and thermally stable, allowing for its successful analysis by GC-MS. researchgate.net
By using this method, researchers can separate the complex mixture of sugars from a formose reaction and identify individual compounds based on their mass spectra and retention times. This allows for a detailed characterization of the reaction products.
| Sugar Type | Examples Identified via Derivatization and GC-MS |
|---|---|
| Trioses (C3) | Glyceraldehyde, Dihydroxyacetone |
| Tetroses (C4) | Erythrose, Threose |
| Pentoses (C5) | Ribose, Arabinose, Xylose, Lyxose |
| Hexoses (C6) | Glucose, Fructose, Mannose, Galactose |
Influence of Environmental Conditions on Reaction Outcomes
The ability to accurately analyze the products of the formose reaction, facilitated by derivatization with this compound, is crucial for understanding how different environmental conditions might have influenced prebiotic sugar formation. The early Earth was a dynamic environment with a wide range of temperatures, pH levels, and mineral compositions, all of which could have affected the course of the formose reaction. nih.gov
For example, a hypothetical study could compare the formose reaction under standard alkaline conditions versus one in the presence of a specific mineral catalyst. The detailed product analysis would be key to revealing the catalyst's influence.
| Reaction Condition | Hypothetical Ribose Yield (% of total sugars) | Hypothetical Hexose Yield (% of total sugars) | Hypothetical Other Products Yield (% of total sugars) |
|---|---|---|---|
| Standard Alkaline (e.g., Ca(OH)₂) | < 1% | ~40% | > 59% |
| With Borate Mineral Catalyst | 5-10% | ~20% | ~70-75% |
Implications for the Origin of Life Studies
The analytical insights gained through the use of this compound have profound implications for the study of the origin of life. The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the evolution of DNA and proteins. This hypothesis requires a plausible prebiotic source of ribose, the sugar component of RNA.
A major criticism of the formose reaction as a source of prebiotic sugars is its "messiness"—it produces a complex mixture in which ribose is often a minor component. nih.gov Detailed analytical studies, however, allow for a more nuanced assessment. By identifying conditions that might selectively increase the yield of ribose or other pentoses, researchers can build more plausible scenarios for the emergence of the RNA world. The ability to distinguish between different sugar isomers is also critical, as biological systems exhibit a high degree of stereospecificity.
Furthermore, the accurate analysis of all products, including non-sugar byproducts, provides a more complete picture of prebiotic chemical networks. This systems chemistry approach, where the interactions between all components of a reaction mixture are considered, is becoming increasingly important in origin of life research. researchgate.net The detailed data generated by analytical techniques that rely on derivatizing agents like this compound are fundamental to building and testing these complex models of prebiotic chemistry. In essence, while not a prebiotic molecule itself, this compound is a key that helps unlock the secrets of the reactions that may have led to the first sugars on Earth.
Future Research Directions and Emerging Applications
Advancements in Derivatization Protocols
O-Ethylhydroxylamine hydrochloride is a well-established derivatizing agent, particularly in the analysis of carbonyl compounds. Future research is focused on refining and expanding these derivatization protocols for enhanced sensitivity and broader applicability, especially in complex biological and environmental samples.
A significant area of advancement lies in the analysis of carbohydrates using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The reaction of this compound with the reducing end of monosaccharides forms oxime derivatives. This initial derivatization step is crucial as it prevents the formation of multiple tautomeric peaks in the chromatogram, a common issue in carbohydrate analysis. researchgate.net Subsequent silylation of the hydroxyl groups renders the sugar volatile for GC analysis. Research indicates that this two-step derivatization, often referred to as the EO-TMS (O-ethyl oxime-trimethylsilyl) method, is superior to other approaches due to the reduced number of peaks per carbohydrate and the rich structural information provided by the mass spectra. researchgate.net
Future investigations are aimed at optimizing these protocols for high-throughput screening and for the analysis of increasingly complex glycans and glycoproteins. This includes the development of automated derivatization methods and their application in glycomics and metabolomics to study disease biomarkers. nih.gov The derivatization with this compound enhances the detection limits, making it a valuable tool for identifying trace amounts of carbohydrates in intricate biological matrices. researchgate.net
Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of O-alkylhydroxylamines often involves multi-step procedures that may utilize hazardous reagents. Consequently, a key area of future research is the development of novel, more efficient, and environmentally friendly synthetic routes for O-Ethylhydroxylamine and its derivatives, in line with the principles of green chemistry. iwu.edu
One promising approach involves the electrophilic amination of alkoxides. A novel "one-pot" method has been developed for the synthesis of N-Boc-O-alkylhydroxylamines, which are precursors to O-alkylhydroxylamines. This method utilizes a 3-trichloromethyloxaziridine to react with lithium alkoxides under mild conditions, offering good to excellent yields. lookchem.com Such a streamlined process reduces the number of reaction and purification steps, minimizing waste and energy consumption.
Furthermore, the principles of green chemistry, such as the use of non-toxic catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation, are being explored for O-alkylation reactions. researchgate.netmdpi.com For instance, the synthesis of ethenzamide, an O-alkylation product, has been achieved with high yields and significantly reduced reaction times using phase transfer catalysts under microwave irradiation in solvent-free or aqueous conditions. mdpi.com The application of similar green methodologies to the large-scale production of this compound is a significant goal for future research, aiming to make its synthesis more sustainable and cost-effective.
| Synthetic Approach | Key Features | Potential Advantages |
| Electrophilic Amination of Alkoxides | "One-pot" synthesis of N-Boc-O-alkylhydroxylamines. | Reduced number of steps, mild reaction conditions, good to excellent yields. |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, potential for solvent-free conditions. |
| Phase Transfer Catalysis (PTC) | Facilitates reactions between reactants in different phases. | Enables use of environmentally benign solvents like water, mild reaction conditions. |
Expansion of Biological and Medicinal Applications
The hydroxylamine (B1172632) moiety is a key feature in a number of biologically active molecules, and research into the medicinal applications of O-Ethylhydroxylamine derivatives is a rapidly expanding field. A particularly promising area is the development of novel antibacterial agents to combat the rise of multidrug-resistant bacteria. nih.govuab.cat
Recent studies have focused on a library of N-substituted hydroxylamine (N-HA) compounds that demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism of action for these compounds is the inhibition of the bacterial ribonucleotide reductase (RNR) enzyme. nih.govacs.orgplos.org RNR is essential for DNA synthesis and repair, as it provides the necessary building blocks. By acting as radical scavengers, these hydroxylamine derivatives inhibit the RNR enzyme, thereby halting bacterial proliferation. nih.govacs.org
Importantly, some of these novel N-HA compounds have shown low toxicity towards eukaryotic cells, a critical factor for their potential development as therapeutic agents. nih.gov Furthermore, promising candidates have been shown to reduce the biomass of established bacterial biofilms, which are notoriously difficult to eradicate. nih.gov Future research will focus on optimizing the structure of these hydroxylamine derivatives to enhance their efficacy and selectivity, with the ultimate goal of developing new classes of antibiotics to address the urgent threat of antimicrobial resistance.
| Target Organism/System | Mechanism of Action | Potential Application |
| Multidrug-resistant bacteria | Inhibition of ribonucleotide reductase (RNR) via radical scavenging. | Novel antibacterial agents to combat infections. |
| Bacterial biofilms | Reduction of biofilm biomass. | Treatment of persistent infections associated with biofilms. |
Exploration in Materials Science and Industrial Applications
Beyond its use in synthesis and analysis, O-Ethylhydroxylamine and its derivatives are being explored for their potential in materials science and other industrial applications.
Another potential industrial application that is beginning to be explored is in the field of environmental remediation. There is preliminary investigation into the use of complexing agents for the removal of heavy metals from wastewater. While specific research on this compound for this purpose is nascent, the chemistry of hydroxylamines suggests a potential for complexation with metal ions. Future studies may explore its efficacy in comparison to or in conjunction with other remediation agents.
Q & A
Q. What are the primary applications of O-ethylhydroxylamine hydrochloride in analytical chemistry?
this compound (EHL) is widely used as a derivatizing agent to stabilize and detect carbonyl-containing compounds, such as α-hydroxycarbonyl compounds and oxidized DNA bases. For example, it reacts with formyl groups (e.g., 5-formylcytosine in DNA) to form stable oximes, enabling detection via 2D-TLC and mass spectrometry . In carbohydrate analysis, EHL derivatizes reducing sugars for GC-MS, improving chromatographic resolution and sensitivity .
Q. How does this compound facilitate the detection of epigenetic modifications like 5-formylcytosine (5fC)?
EHL selectively reacts with 5fC in DNA to form an oxime adduct, which can be distinguished from unmodified bases using 2D-TLC. This reaction, combined with mass spectrometry, allows precise identification and quantification of 5fC in genomic studies. Co-migration experiments with synthetic standards and mass spectral fingerprinting validate specificity .
Q. In what types of organic synthesis reactions is EHL commonly employed?
EHL is used in oxime formation for synthesizing herbicides, such as in the production of 5-(2-ethylthiopropyl)-1,3-cyclohexanedione derivatives . It also participates in modifying macrolide antibiotics by reacting with ketone or aldehyde groups to generate intermediates for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized when using EHL for derivatizing carbonyl groups in metabolomics?
Key parameters include:
- pH : Acidic conditions (pH 1–2) enhance reaction efficiency, as shown in the derivatization of 3-oxovalproic acid for GC-MS .
- Temperature : Heating at 70°C for 1 hour accelerates oxime formation in carbohydrate analysis .
- Reagent Concentration : A 40 mg/mL EHL solution in pyridine ensures complete derivatization of polysaccharides . Method validation via internal standards (e.g., 3-phenylbutyric acid) and parallel blank controls minimizes artifacts .
Q. What analytical techniques confirm the success of oxime formation with EHL in complex biological samples?
- 2D-TLC : Separates oxime derivatives from unreacted species, with co-migration against synthetic standards confirming specificity .
- Mass Spectrometry : Fragmentation patterns (e.g., m/z values) match those of reference compounds, as demonstrated in 5fC and 5caC identification .
- GC-MS : Trimethylsilyl (TMS) derivatives of EHL-treated analytes improve volatility and detection limits in metabolomic profiling .
Q. How to resolve contradictions in derivatization efficiency when using EHL across different sample matrices?
Discrepancies may arise from matrix-specific interferences (e.g., competing nucleophiles or pH variations). Strategies include:
- Pre-treatment : Remove interfering substances via solid-phase extraction or liquid-liquid partitioning .
- Standard Spiking : Add isotopically labeled analogs to correct for recovery losses .
- Cross-validation : Use orthogonal methods (e.g., HPLC-UV) to confirm results, as done in valproate metabolite analysis .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to avoid direct contact .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly with water .
Q. How does EHL compare to other hydroxylamine derivatives (e.g., O-methylhydroxylamine) in specificity and reactivity?
EHL’s ethyl group enhances steric accessibility compared to bulkier derivatives, improving reaction rates with small carbonyl compounds. However, O-methylhydroxylamine may be preferred for volatile analytes due to lower molecular weight . Comparative studies using TLC and MS can determine optimal reagents for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
